molecular formula C17H31N3 B14701504 Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- CAS No. 23826-77-9

Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl-

Cat. No.: B14701504
CAS No.: 23826-77-9
M. Wt: 277.4 g/mol
InChI Key: LALZXPQZLSFVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- is a heterocyclic aromatic organic compound. It is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- typically involves the reaction of 2-chloromethyl-4-methylpyridine with N-(2-diethylaminoethyl)-N-pentylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development for treating various diseases.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 2-(N-(2-diethylaminoethyl)-N-methylamino)-4-methyl-
  • Pyridine, 2-(N-(2-diethylaminoethyl)-N-ethylamino)-4-methyl-
  • Pyridine, 2-(N-(2-diethylaminoethyl)-N-propylamino)-4-methyl-

Uniqueness

Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentylamino group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

23826-77-9

Molecular Formula

C17H31N3

Molecular Weight

277.4 g/mol

IUPAC Name

N,N-diethyl-N'-(4-methylpyridin-2-yl)-N'-pentylethane-1,2-diamine

InChI

InChI=1S/C17H31N3/c1-5-8-9-12-20(14-13-19(6-2)7-3)17-15-16(4)10-11-18-17/h10-11,15H,5-9,12-14H2,1-4H3

InChI Key

LALZXPQZLSFVOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCN(CC)CC)C1=NC=CC(=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.